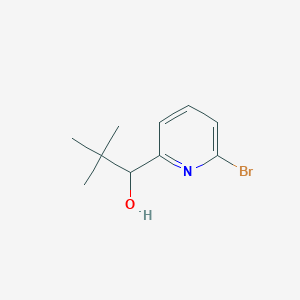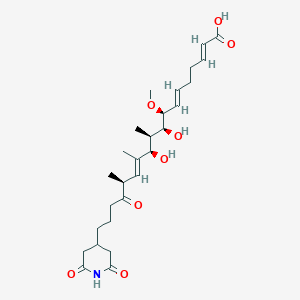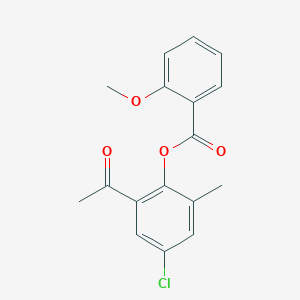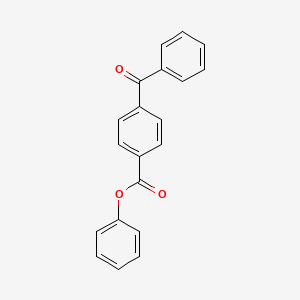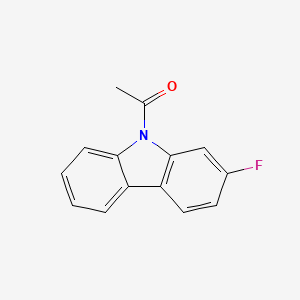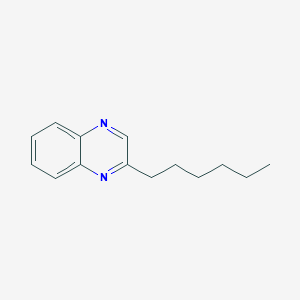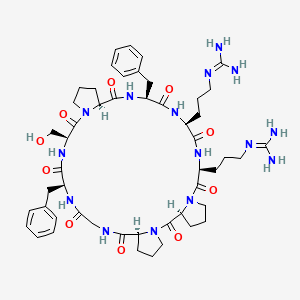
Cyclobradykinin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobradykinin is a cyclic peptide derived from bradykinin, a potent vasoactive peptide involved in various physiological processes such as vasodilation, inflammation, and pain mediation. Bradykinin is a member of the kallikrein-kinin system, which plays a crucial role in regulating blood pressure, vascular permeability, and inflammatory responses .
準備方法
Synthetic Routes and Reaction Conditions: Cyclobradykinin can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Chain Elongation: Subsequent amino acids are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).
Cleavage and Purification: The cyclized peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards.
化学反応の分析
Types of Reactions: Cyclobradykinin undergoes various chemical reactions, including:
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine and cysteine, using reagents like hydrogen peroxide or performic acid.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships, using techniques like site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Site-directed mutagenesis reagents, such as oligonucleotide primers and DNA polymerase.
Major Products Formed:
Oxidation: Oxidized peptide variants with modified amino acid residues.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Peptide analogs with substituted amino acid residues.
科学的研究の応用
Cyclobradykinin has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis, cyclization, and structure-activity relationships.
Biology: Investigated for its role in modulating inflammatory responses, pain pathways, and vascular functions.
Medicine: Explored as a potential therapeutic agent for conditions such as hypertension, chronic pain, and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs, diagnostic tools, and research reagents.
作用機序
Cyclobradykinin exerts its effects by binding to bradykinin receptors, specifically the B1 and B2 receptors, which are G protein-coupled receptors. Upon binding, this compound activates intracellular signaling pathways involving phospholipase C, inositol trisphosphate, and diacylglycerol, leading to the release of calcium ions and activation of protein kinase C. These signaling events result in vasodilation, increased vascular permeability, and modulation of inflammatory responses .
類似化合物との比較
Cyclobradykinin is compared with other cyclic peptides and bradykinin analogs, such as:
Bradykinin: A linear peptide with similar vasoactive properties but shorter duration of action.
Des-Arg9-bradykinin: A bradykinin analog with selective affinity for the B1 receptor, used to study receptor-specific effects.
Icatibant: A synthetic bradykinin B2 receptor antagonist used in the treatment of hereditary angioedema.
Uniqueness: this compound’s cyclic structure confers increased stability and resistance to enzymatic degradation compared to linear bradykinin, making it a valuable tool for studying bradykinin-mediated pathways and developing therapeutic agents.
特性
CAS番号 |
3522-46-1 |
|---|---|
分子式 |
C50H71N15O10 |
分子量 |
1042.2 g/mol |
IUPAC名 |
2-[3-[(3S,9S,12S,15S,18S,24S,27S,33S)-15,27-dibenzyl-9-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-2,8,11,14,17,23,26,29,32-nonaoxo-1,7,10,13,16,22,25,28,31-nonazatetracyclo[31.3.0.03,7.018,22]hexatriacontan-12-yl]propyl]guanidine |
InChI |
InChI=1S/C50H71N15O10/c51-49(52)55-21-7-16-32-41(68)60-33(17-8-22-56-50(53)54)46(73)65-25-11-20-39(65)48(75)64-24-9-18-37(64)44(71)57-28-40(67)58-34(26-30-12-3-1-4-13-30)42(69)62-36(29-66)47(74)63-23-10-19-38(63)45(72)61-35(43(70)59-32)27-31-14-5-2-6-15-31/h1-6,12-15,32-39,66H,7-11,16-29H2,(H,57,71)(H,58,67)(H,59,70)(H,60,68)(H,61,72)(H,62,69)(H4,51,52,55)(H4,53,54,56)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChIキー |
CGUPGUWFSNGALM-FDISYFBBSA-N |
異性体SMILES |
C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N2C1)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6 |
正規SMILES |
C1CC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N2C1)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)

![1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14137850.png)
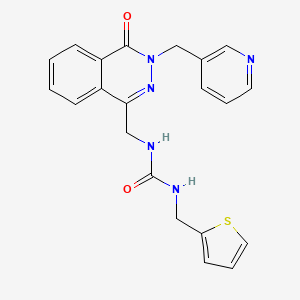
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14137852.png)
